molecular formula C10H8F3NO3 B8275906 Trifluoroacetamidomethyl benzoic acid

Trifluoroacetamidomethyl benzoic acid

Cat. No.: B8275906
M. Wt: 247.17 g/mol
InChI Key: OHFRGYXDZGWJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoroacetamidomethyl benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a trifluoroacetamidomethyl group. This structural motif combines the electron-withdrawing effects of the trifluoromethyl group with the reactive carboxylic acid functionality, making it a molecule of interest in pharmaceutical and materials chemistry. The trifluoroacetamidomethyl group likely enhances stability and reactivity in synthetic applications compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-5-6-3-1-2-4-7(6)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)

InChI Key

OHFRGYXDZGWJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • Acetamidomethyl benzoic acid : Lacks fluorine atoms, reducing electron-withdrawing effects and acidity.
  • Trifluoromethyl benzoic acid : Contains a trifluoromethyl group directly attached to the aromatic ring but lacks the acetamidomethyl spacer.

Physicochemical Properties

Property Trifluoroacetamidomethyl Benzoic Acid Acetamidomethyl Benzoic Acid Trifluoromethyl Benzoic Acid
Molecular Weight (g/mol) ~253.1 ~195.2 ~190.1
Acidity (pKa) ~2.8 (estimated) ~4.5 ~2.3
Solubility in Water Moderate (enhanced by CF₃ group) Low High
Thermal Stability High (due to CF₃ group) Moderate High

Notes:

  • The trifluoroacetamidomethyl group increases acidity compared to non-fluorinated analogs, akin to TFA’s role in lowering pKa in catalytic systems .
  • Enhanced solubility and stability are attributed to fluorine’s electronegativity and hydrophobic effects.

Research Findings and Gaps

  • Evidence from Literature : The provided evidence focuses on TFA’s catalytic role rather than this compound itself, suggesting a need for targeted studies on the latter .
  • Comparative Studies: Direct experimental data on this compound’s reactivity, toxicity, and bioactivity are sparse.

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